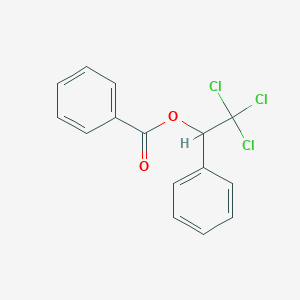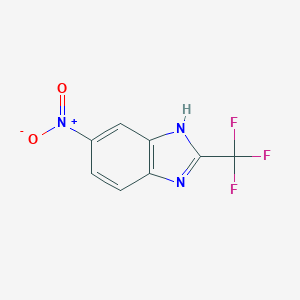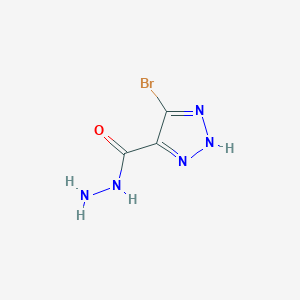
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide, also known as HAMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HAMI is a phthalimide derivative that has a hexahydro-1H-azepine group attached to the nitrogen atom. This compound has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide is not fully understood. However, it has been proposed that N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the expression of genes involved in cancer cell growth and survival, induce DNA damage, and modulate the activity of various signaling pathways. N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has several advantages as a potential therapeutic agent. It exhibits potent anticancer and anti-inflammatory activity, which makes it a promising candidate for the treatment of various diseases. However, N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide. One area of focus is to understand the exact mechanism of action of N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide and its potential targets in cancer cells. Another area of research is to develop more efficient synthesis methods for N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide and its derivatives. Additionally, further studies are needed to evaluate the safety and efficacy of N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide in preclinical and clinical trials.
Synthesis Methods
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide can be synthesized through a multistep process involving the reaction of phthalic anhydride with hexahydro-1H-azepine followed by the reaction with formaldehyde and ammonium chloride. The final product is obtained by the reaction of the intermediate with phthalic anhydride in the presence of acetic anhydride.
Scientific Research Applications
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
94028-94-1 |
|---|---|
Product Name |
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide |
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-12-7-3-4-8-13(12)15(19)17(14)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2 |
InChI Key |
GXLXIJHZQVPFHO-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



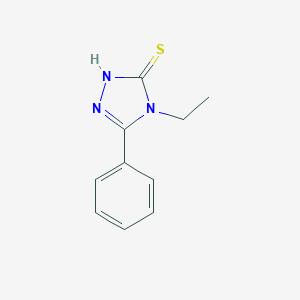
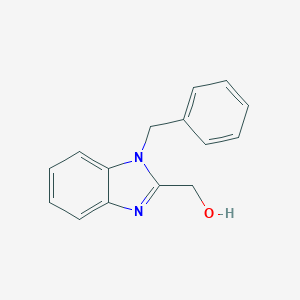
![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
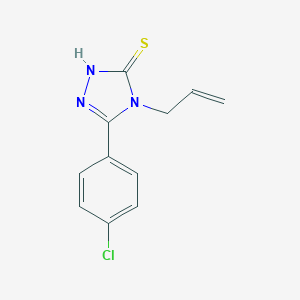
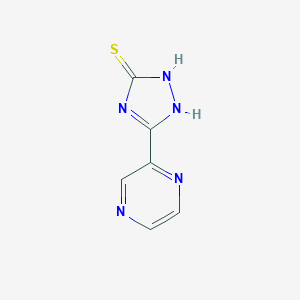
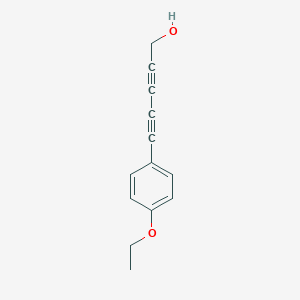
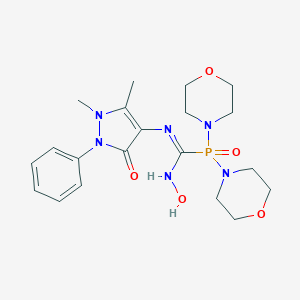
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
